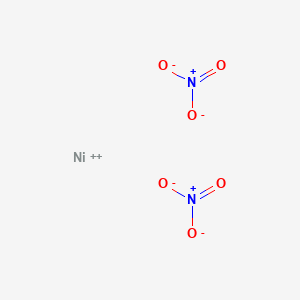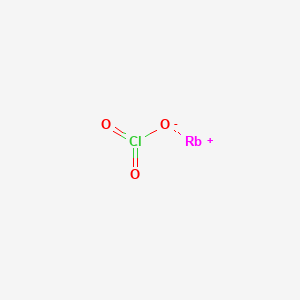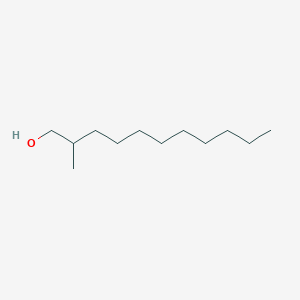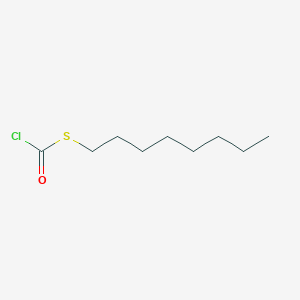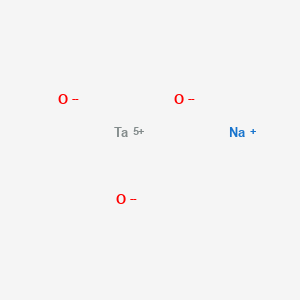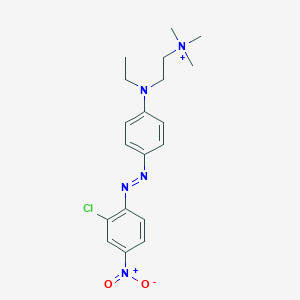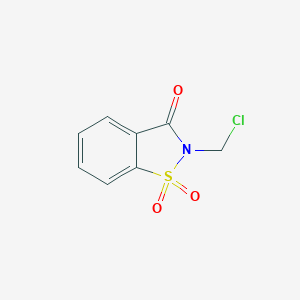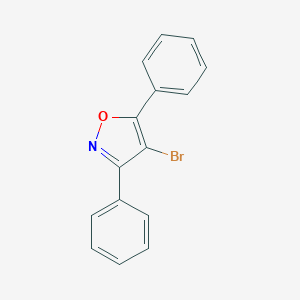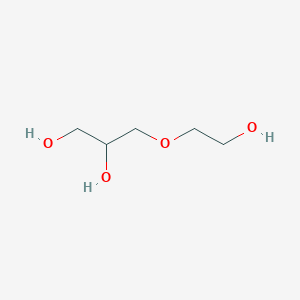
3-(2-Hydroxyethoxy)propane-1,2-diol
描述
Synthesis Analysis
The synthesis of 3-(2-Hydroxyethoxy)propane-1,2-diol and related compounds involves several chemical pathways. One method involves the use of epoxy ethane as a raw material in a catalyzed reaction to produce methyl 3-hydroxypropanoate, an important intermediate for the synthesis of (propane-)1,3-diol, under optimal conditions, leading to high conversion rates and yields (Yin Yu-zhou & Zhao Zhen-kang, 2008). Furthermore, various synthetic routes have been explored for the production of phenolic propane-1, 2- and 1, 3-diols from allylic precursors, involving steps such as epoxidation and cleavage (J. Tyman & P. Payne, 2006).
Molecular Structure Analysis
The molecular structure of 3-(2-Hydroxyethoxy)propane-1,2-diol and its derivatives has been characterized using various spectroscopic and X-ray diffraction methods. Studies on similar compounds, such as 3-(1-naphthyloxy)-propane-1,2-diol, have shown “guaifenesin-like” crystal packing, highlighting the role of classic H-bonded bilayers framed by hydrophobic fragments of the molecules as the basic crystal-forming motif (A. A. Bredikhin et al., 2013).
Chemical Reactions and Properties
3-(2-Hydroxyethoxy)propane-1,2-diol undergoes various chemical reactions, forming different derivatives and exhibiting a range of chemical properties. The reaction of hydroxyl radicals with vicinal diols, such as propane-1,2-diol, leads to the formation of carbonyl products, highlighting the reactivity of these compounds towards radical species (Dong-Fang Jiang et al., 2012).
Physical Properties Analysis
The physical properties of 3-(2-Hydroxyethoxy)propane-1,2-diol, including its phase behavior and crystal structure, are crucial for its application in various fields. The compound's ability to form specific crystal structures, as seen in related compounds, is significant for its utilization in chiral drug synthesis and other applications (A. A. Bredikhin et al., 2013).
科学研究应用
Precursor in Drug Synthesis : 3-(2-Hydroxyethoxy)propane-1,2-diol derivatives have been studied as valuable precursors in the synthesis of popular chiral drugs such as propranolol and pindolol (Bredikhin et al., 2013).
Catalytic Oxidation : Research has demonstrated the effectiveness of gold-based catalysts in the oxidation of diols like ethane-1,2-diol and propane-1,2-diol to α-hydroxy carboxylates, with high selectivity and diol conversions (Prati & Rossi, 1998).
Stereochemical Analysis and Crystallization Studies : Studies on the spontaneous resolution of certain diol derivatives, including 3-(2-Hydroxyethoxy)propane-1,2-diol, have provided insights into their stereochemical properties and crystallization behavior (Bredikhina et al., 2016).
Synthesis of Intermediates in Immobilized Chelatants : Research has also focused on synthesizing phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilized chelatants for the borate anion (Tyman & Payne, 2006).
Microbial Production of Diols : Diols like propane-1,2-diol have been investigated for their potential in microbial production as platform green chemicals (Zeng & Sabra, 2011).
Conformational Studies : Ab initio conformational studies on diols, including propane-1,2-diol, have been conducted using density functional theory (DFT) methods to analyze their interaction with water and internal hydrogen bonding (Klein, 2002).
Lipase Catalyzed Reactions : The kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propanediols have been studied, highlighting the potential of these reactions in pharmaceutical compound synthesis (Pawar & Yadav, 2015).
Liquid-Crystalline Behaviour : Investigations into the liquid-crystalline behavior of propane-1,2-diol derivatives have been conducted, focusing on their thermal behavior and potential applications in various fields (Tschierske et al., 1991).
安全和危害
属性
IUPAC Name |
3-(2-hydroxyethoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c6-1-2-9-4-5(8)3-7/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNHYKKDRMEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104935-06-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2,3-dihydroxypropyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104935-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00932832 | |
| Record name | 3-(2-Hydroxyethoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyethoxy)propane-1,2-diol | |
CAS RN |
14641-24-8 | |
| Record name | 3-(2-Hydroxyethoxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14641-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethoxy)propane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014641248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxyethoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-hydroxyethoxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





